2-Methylcyclopropane-1-carboximidamide hydrochloride
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Overview
Description
2-Methylcyclopropane-1-carboximidamide hydrochloride is an organic compound with the molecular formula C₅H₁₁ClN₂. It is a derivative of cyclopropane, featuring a carboximidamide group attached to the cyclopropane ring. This compound is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
The synthesis of 2-Methylcyclopropane-1-carboximidamide hydrochloride typically involves the reaction of 2-methylcyclopropanecarboxylic acid with an appropriate amidating agent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C .
Chemical Reactions Analysis
2-Methylcyclopropane-1-carboximidamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the carboximidamide group is replaced by other functional groups.
Scientific Research Applications
2-Methylcyclopropane-1-carboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylcyclopropane-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-Methylcyclopropane-1-carboximidamide hydrochloride can be compared with other similar compounds such as:
2-Methylcyclopropane-1-carboxamide: This compound lacks the hydrochloride group and has different solubility and reactivity properties.
1-Methylcyclopropane-1-sulfonyl chloride: This compound features a sulfonyl chloride group instead of a carboximidamide group, leading to different chemical behaviors and applications.
Properties
IUPAC Name |
2-methylcyclopropane-1-carboximidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-3-2-4(3)5(6)7;/h3-4H,2H2,1H3,(H3,6,7);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCODWWZBLBLZTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617715-95-4 |
Source
|
Record name | 2-methylcyclopropane-1-carboximidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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